
N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .
Industrial Production Methods: Industrial production of this compound may involve a one-pot, microwave-assisted method to enhance efficiency and yield. This method utilizes readily available starting materials and is designed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used as an additive in the production of automobile finishes.
Mechanism of Action
The mechanism of action of N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the induction of apoptosis, a process of programmed cell death . The compound selectively targets cancer cells, leading to their growth inhibition and eventual death .
Comparison with Similar Compounds
- 6-Chloro-N-sec-butyl-N’-acetyl-1,3,5-triazine-2,4-diamine
- 6-Methyl-1,3,5-triazine-2,4-diamine
- 2,4-Diamino-6-nonyl-1,3,5-triazine
Uniqueness: N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine is unique due to its specific structural features and its selective antiproliferative activity against cancer cells. Unlike some similar compounds, it does not significantly affect the growth of normal cells, making it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
66709-61-3 |
|---|---|
Molecular Formula |
C16H31N5 |
Molecular Weight |
293.45 g/mol |
IUPAC Name |
2-N-butyl-6-nonyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H31N5/c1-3-5-7-8-9-10-11-12-14-19-15(17)21-16(20-14)18-13-6-4-2/h3-13H2,1-2H3,(H3,17,18,19,20,21) |
InChI Key |
OKTNRYAVUDBINA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC(=NC(=N1)NCCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


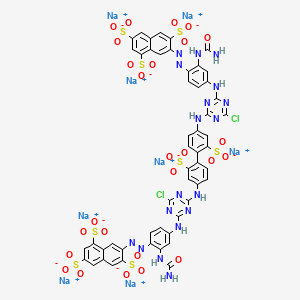
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
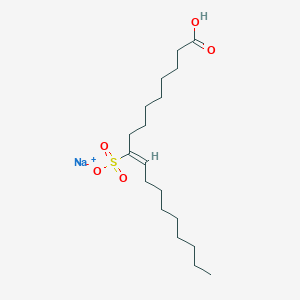
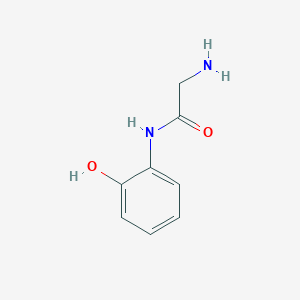
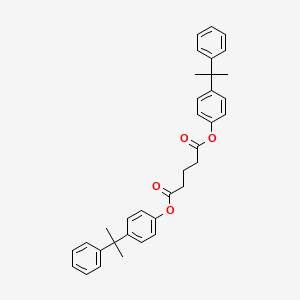
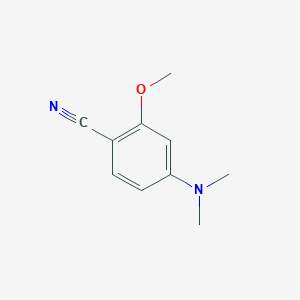
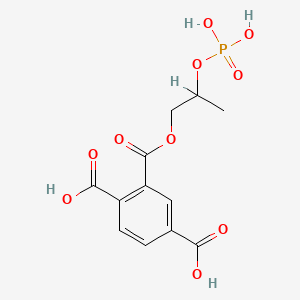
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)
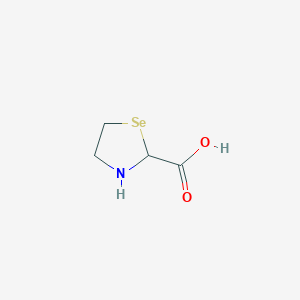
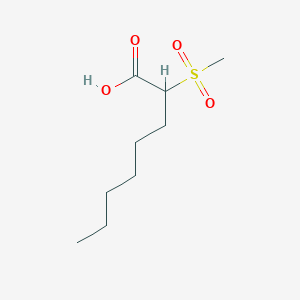
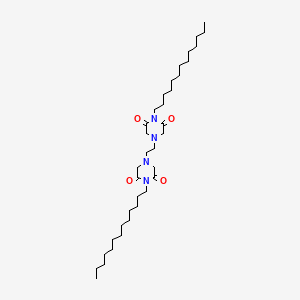
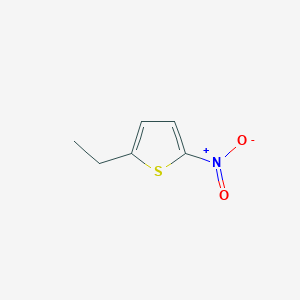
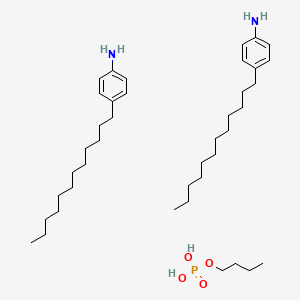
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
